Ustiloxin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

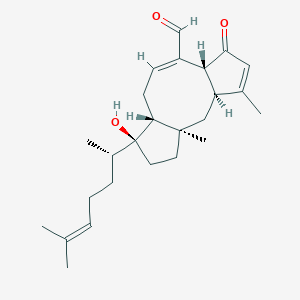

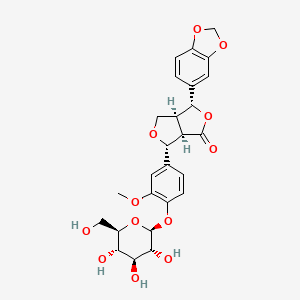

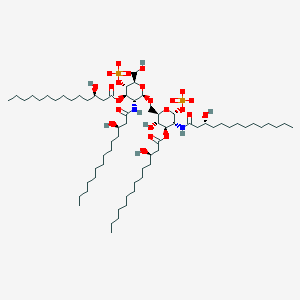

Ustiloxin F is a natural product found in Ustilaginoidea virens with data available.

Wissenschaftliche Forschungsanwendungen

Ustiloxin G and Related Compounds

Ustiloxin F, along with related compounds such as ustiloxin G, has been studied for its potential cytotoxic and bioactivity properties. Ustiloxins, derived from rice false smut balls infected by the fungus Ustilaginoidea virens, have shown varying degrees of activity against different cell lines. For example, ustiloxin B demonstrated significant activity against the BGC-823 cell line, while ustiloxin G exhibited moderate activity against A549 and A375 cell lines. These compounds also showed strong inhibition of radicle and germ elongation of rice seeds, indicating their potential as bioactive agents in agriculture and medicine (Wang et al., 2017).

Total Syntheses and Biological Evaluation

The total synthesis of ustiloxin F has been a subject of interest due to its complex structure and potential biological activities. Research on the synthesis of ustiloxins D and F utilized novel reactions and optimized strategies for better macrolactamization. This synthesis work is crucial for further biological evaluations of ustiloxins and their analogues in understanding their mechanism of action, particularly in inhibiting tubulin polymerization (Li et al., 2008).

Antimitotic Properties

Ustiloxin F has been identified as an antimitotic cyclic peptide, inhibiting microtubule assembly. This attribute is particularly significant as it points to potential applications of ustiloxin F in cancer research, where the inhibition of microtubule assembly is a key mechanism in the development of anticancer drugs (Koiso et al., 1998).

Ustiloxin A and Developmental Effects

While focused on ustiloxin A, research on the effects of ustiloxins on early life zebrafish provides insights into the broader toxicological profile of ustiloxins. This study revealed significant developmental delays and increased mortality rates in zebrafish embryos exposed to ustiloxin A, suggesting potential risks and applications in environmental and biological studies (Hu et al., 2019).

Early Production in Ustilaginoidea virens Infection

Research on the production of ustiloxin A in Ustilaginoidea virens infection indicates that ustiloxins, including ustiloxin F, are produced early during infection. This knowledge is vital for understanding the pathogenesis of rice false smut and the role of ustiloxins in this process, which can inform agricultural practices and fungal pathology studies (Hu et al., 2020).

Content and Distribution in Rice False Smut Balls

Investigations into the content and distribution of ustiloxins in rice false smut balls revealed that ustiloxin F, along with ustiloxin A, varies in concentration based on the maturity stage of the smut balls. This research provides insights into the lifecycle of the fungus and the dynamics of ustiloxin production, which is crucial for both agricultural management and pharmacological extraction processes (Wang et al., 2016).

Eigenschaften

Produktname |

Ustiloxin F |

|---|---|

Molekularformel |

C21H30N4O8 |

Molekulargewicht |

466.5 g/mol |

IUPAC-Name |

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C21H30N4O8/c1-5-21(3)17(20(32)23-9-14(27)28)25-18(30)10(2)24-19(31)15(22-4)16(29)11-6-7-12(26)13(8-11)33-21/h6-8,10,15-17,22,26,29H,5,9H2,1-4H3,(H,23,32)(H,24,31)(H,25,30)(H,27,28)/t10-,15-,16+,17+,21+/m0/s1 |

InChI-Schlüssel |

XAJYTGHEDODUTC-KILRJQPKSA-N |

Isomerische SMILES |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C)C(=O)NCC(=O)O)C |

Kanonische SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C)C(=O)NCC(=O)O)C |

Synonyme |

ustiloxin F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminoethyl)-4-chloro-N-[2-[[[(E)-3-(4-fluorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B1245045.png)

![2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1245048.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)